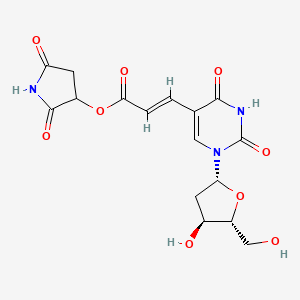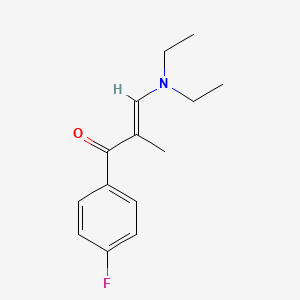
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one is an organic compound that features a diethylamino group, a fluorophenyl group, and a propenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with diethylamine and a suitable methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can enhance its binding affinity to specific targets, while the fluorophenyl group may contribute to its stability and bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: A precursor in the synthesis of 3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one.
Diethylamine: Another precursor used in the synthesis.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit comparable chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65201-27-6 |
|---|---|
Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(E)-3-(diethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C14H18FNO/c1-4-16(5-2)10-11(3)14(17)12-6-8-13(15)9-7-12/h6-10H,4-5H2,1-3H3/b11-10+ |
InChI Key |
JIPGVMVLHYRTAV-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)/C=C(\C)/C(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCN(CC)C=C(C)C(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



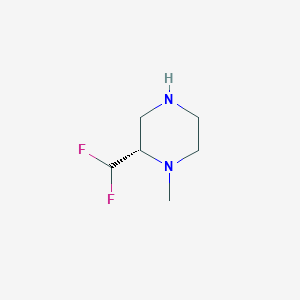
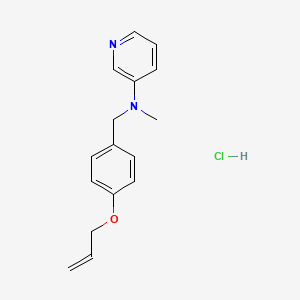
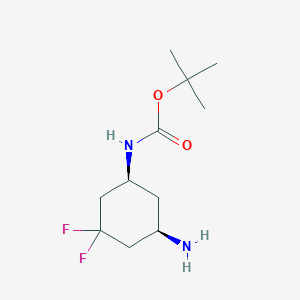
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
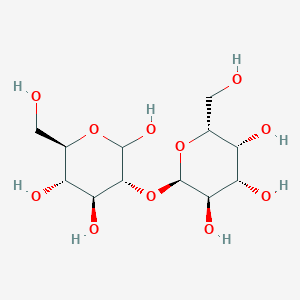


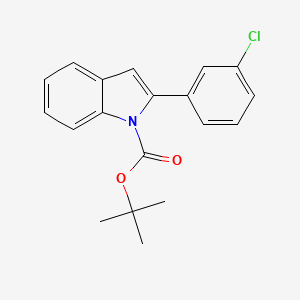

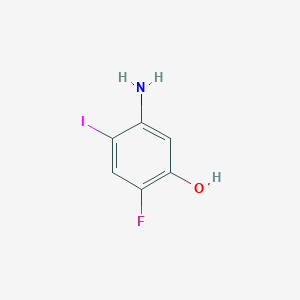

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
